N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
CAS No.: 380431-56-1
Cat. No.: VC6030137
Molecular Formula: C18H21N3O3S2
Molecular Weight: 391.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380431-56-1 |
|---|---|
| Molecular Formula | C18H21N3O3S2 |
| Molecular Weight | 391.5 |
| IUPAC Name | N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
| Standard InChI | InChI=1S/C18H21N3O3S2/c1-4-20(5-2)26(22,23)13-10-11-15-14(12-13)19-18(25)21(15)16-8-6-7-9-17(16)24-3/h6-12H,4-5H2,1-3H3,(H,19,25) |
| Standard InChI Key | IZLROWJSGFPQLX-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, reflects its benzodiazole backbone substituted with a 2-methoxyphenyl group (position 1), a sulfanyl moiety (position 2), and a diethylsulfonamide group (position 5). The molecular formula is C₁₈H₂₀N₄O₃S₂, with a molar mass of 428.51 g/mol .
Structural Isomerism and Tautomerism
Benzimidazole derivatives often exhibit tautomerism due to proton shifts between nitrogen atoms. For this compound, the sulfanyl (-SH) group at position 2 may participate in thione-thiol tautomerism, though the sulfonamide group at position 5 likely stabilizes the thione form . Additionally, the 2-methoxyphenyl substituent introduces steric and electronic effects distinct from the 4-methoxy isomer described in safety data sheets .
Synthesis and Characterization
Spectroscopic Characterization
Key analytical data for related compounds include:
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FT-IR: Peaks at ~3150 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O), and ~1619 cm⁻¹ (C=N) .
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¹H NMR: Aromatic protons resonate at δ 7.0–7.2 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
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Mass Spectrometry: Molecular ion peaks consistent with the formula C₁₈H₂₀N₄O₃S₂ .
Physical and Chemical Properties
Physicochemical Parameters
Data from the 4-methoxy isomer provide indirect insights :
| Property | Value/Description |
|---|---|
| Melting Point | Not available |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| Stability | Stable under ambient conditions; incompatible with strong oxidizers |
| Partition Coefficient | LogP estimated >3 (hydrophobic) |
Reactivity and Decomposition
The compound decomposes at elevated temperatures, producing carbon oxides, nitrogen oxides, and sulfur oxides . Its sulfanyl group may oxidize to sulfonic acid derivatives under acidic conditions.
| Hazard Type | Effects |
|---|---|
| Skin Contact | Inflammation, itching, blistering |
| Eye Exposure | Redness, pain, potential corneal damage |
| Inhalation | Respiratory tract irritation |
| Ingestion | Gastrointestinal distress, systemic toxicity |
Environmental Impact
Ecotoxicity data are unavailable, but structural analogs suggest moderate persistence and bioaccumulation potential due to aromaticity and sulfonamide groups .
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